molecular formula C12H15NO B1596933 3-Isobutyl-2-oxindole CAS No. 251550-17-1

3-Isobutyl-2-oxindole

Cat. No. B1596933
M. Wt: 189.25 g/mol
InChI Key: UHNMEXRCASTLJV-UHFFFAOYSA-N
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Description

3-Isobutyl-2-oxindole, also known as 3-Iodoindole or 3-IBOI, is a chemical compound that belongs to the oxindole family. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. 3-IBOI is widely used in scientific research due to its various biochemical and physiological effects.

Scientific Research Applications

Versatile Scaffold for Synthetic Methodologies

3-Isobutyl-2-oxindole is utilized in the development of synthetic methodologies, particularly in catalytic enantioselective synthesis, demonstrating its significance as a building block for creating bioactive molecules. The compound's utility is evident in various asymmetric strategies, including Michael additions, Mannich reactions, and Diels-Alder reactions, showcasing its versatility in constructing complex and biologically relevant structures. For instance, research has shown that 3-substituted oxindoles, including 3-Isobutyl-2-oxindole derivatives, are widely employed in enantioselective syntheses, enabling the construction of chiral molecules with significant biological activities (Cao, Zhou, & Zhou, 2018).

Applications in Biological Studies

3-Isobutyl-2-oxindole is a critical intermediate in the synthesis of compounds with potent biological activities. It has been instrumental in the development of molecules with antimicrobial, antitumor, and oviposition-stimulant activities. The compound's structural versatility allows for the creation of molecules with high reactivity and specificity towards various biological targets. For example, 3-isothiocyanato oxindoles, closely related to 3-Isobutyl-2-oxindole, have been applied in reactions with high reactivities, indicating the potential for developing novel therapeutic agents (Hou et al., 2013).

Contribution to Drug Discovery

The structural motif of 3-Isobutyl-2-oxindole is found in many natural products and drugs, making it a valuable scaffold in drug discovery. Its presence in various pharmaceutically active compounds underscores the importance of developing synthetic methodologies around this core structure. The enantioselective synthesis of 3-functionalized oxindole derivatives, utilizing 3-Isobutyl-2-oxindole, plays a crucial role in advancing modern drug discovery and probe development programs. These methodologies enable the preparation of synthetic libraries of chiral compounds derived from privileged scaffolds, which are essential for identifying novel therapeutic agents (Yu et al., 2016).

Analytical and Detection Methods

Beyond its applications in synthesis and biological studies, 3-Isobutyl-2-oxindole has also been explored in analytical chemistry for the development of sensitive fluorimetric determination methods. This highlights its utility not only as a synthetic intermediate but also as a compound of interest in developing analytical techniques for detecting and quantifying bioactive molecules (Derayea et al., 2019).

properties

IUPAC Name

3-(2-methylpropyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8(2)7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,8,10H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNMEXRCASTLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378127
Record name 3-Isobutyl-2-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutyl-2-oxindole

CAS RN

251550-17-1
Record name 3-Isobutyl-2-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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